Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic compound characterized by the presence of a nitrogen atom in its structure, which contributes to its unique chemical properties. This compound belongs to the class of 9-azabicyclo compounds, which are known for their diverse applications in organic synthesis and medicinal chemistry. The molecular formula of ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is , and it is identified by the International Union of Pure and Applied Chemistry name as ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate with the CAS number 141379-91-1 .
Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is synthesized from various precursors, including 9-azabicyclo[3.3.1]nonane-3-carboxylic acid derivatives. Its classification falls under organic compounds, specifically within the category of bicyclic nitrogen-containing compounds, which are often utilized in pharmaceutical applications due to their biological activity and structural complexity .
The synthesis of ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate can be achieved through several methods, primarily involving the esterification of 9-azabicyclo[3.3.1]nonane-3-carboxylic acid with ethanol or other alcohols under acidic conditions. This process typically requires careful control of reaction parameters to optimize yield and purity.
The molecular structure of ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate features a bicyclic framework with a nitrogen atom integrated into one of the rings, contributing to its unique chemical behavior:
The compound has notable structural characteristics:
Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is involved in various chemical reactions:
These reactions typically require specific conditions such as temperature control, solvent choice, and catalyst presence to ensure successful transformations.
The mechanism of action for ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with biological targets such as enzymes and receptors due to its nitrogen atom's ability to form hydrogen bonds and coordinate with metal ions in enzyme active sites. This interaction may influence various biochemical pathways, potentially leading to therapeutic effects or modulation of biological activities .
Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is typically a colorless or pale yellow liquid at room temperature with a distinct odor.
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has several significant applications:
The core architecture comprises a [3.3.1]nonane system – two fused six-membered rings adopting a boat-chair conformation, constrained by a methylene bridge between C2 and C8. This configuration imparts notable rigidity, positioning the nitrogen atom (N9) and ester group (C3) in defined spatial orientations critical for biological recognition [7]. Key structural features include:
Table 1: Structural Derivatives of the Azabicyclo[3.3.1]nonane Framework
Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) |
---|---|---|---|
Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate | C₁₁H₁₉NO₂ | 9-N, 3-COOEt | 197.27 [3] |
Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate | C₁₁H₁₇F₂NO₂ | 9,9-F₂, 1-COOEt | 233.26 [2] |
Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate | C₁₁H₁₇NO₃ | 9-O, 7-COOEt | 211.26 [5] |
9-Ethyl-9-azabicyclo[3.3.1]nonane | C₁₀H₁₉N | 9-NEt | 153.27 [6] |
Comparative analysis highlights how positional isomerism (C1 vs. C3 carboxylation) and nitrogen modifications (tertiary amine vs. amide) substantially alter molecular geometry, polarity, and dipole moments. For instance, fluorination at N9 (C₁₁H₁₇F₂NO₂) enhances metabolic stability but reduces basicity, while the 9-oxo derivative (C₁₁H₁₇NO₃) adopts a flattened conformation due to loss of bridgehead stereochemistry [2] [5].
The synthetic exploration of [3.3.1]nonanes originated in the mid-20th century, initially focusing on tropane alkaloid analogues. Early methodologies relied on Robinson annulation or Dieckmann condensations, yielding low stereoselectivity due to conformational flexibility. The 1980s marked a pivotal shift with Nelsen’s development of electrochemical pathways to 9-substituted derivatives like 9-ethyl-9-azabicyclo[3.3.1]nonane, achieving >91% yields through radical-mediated cyclization – a breakthrough enabling scalable production of N-alkylated variants [6].
Key historical milestones include:
Table 2: Evolution of Key Synthetic Methodologies
Time Period | Synthetic Advancement | Impact |
---|---|---|
1980–1990 | Electrochemical N-alkylation [6] | Enabled efficient quaternization of bridgehead nitrogen |
1995 | 2D NMR conformational mapping [4] | Revealed solution-state dynamics and hydrogen-bonding networks |
2000s | Transition-metal catalyzed functionalization [7] | Introduced C–H activation for selective C3/C7 derivatization |
2010–2024 | Patent-protected pharmaceutical applications [7] | Validated scaffold in CNS/analgesic discovery (e.g., US7868017B2) |
Modern innovations exploit the C3-carboxylate as a handle for in situ decarboxylative cross-coupling, generating C3-aryl or alkyl variants without perturbing the nitrogen pharmacophore. The scaffold’s versatility is demonstrated in its integration into multifunctional ligands targeting neurological receptors, where its moderate logP (~1.8) and PSA (~29 Ų) balance blood-brain barrier permeability and target engagement [3] [7]. Current research focuses on ring-constrained hybrids (e.g., fused oxazoles) to further rigidify the bicyclic core for enhanced selectivity.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0